

Comparing extraction efficiency of different solvents for 1-Caffeoylquinic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Caffeoylquinic acid

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A Comparative Guide to Solvent Extraction Efficiency for 1-Caffeoylquinic Acid

For researchers and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. **1-Caffeoylquinic acid**, a notable phenolic compound with antioxidant and various other pharmacological properties, is the subject of extensive research. [1] The choice of solvent is a crucial factor that significantly influences the yield and purity of the extracted compound. This guide provides an objective comparison of the extraction efficiency of different solvents for **1-Caffeoylquinic acid** and its isomers, supported by experimental data and detailed protocols.

Data on Extraction Efficiency of Caffeoylquinic Acids

The extraction yield of caffeoylquinic acids (CQAs) is highly dependent on the solvent system, temperature, and extraction method. The following table summarizes quantitative data from various studies, providing a comparative look at the performance of different solvents. It is important to note that many studies focus on the more common 5-Caffeoylquinic acid (chlorogenic acid) and other isomers, which can serve as a strong proxy for the behavior of **1-Caffeoylquinic acid**.

Plant Material	Target Compound(s)	Solvent System	Extraction Method	Temperature	Yield (mg/g Dry Matter)	Reference
Forced Chicory Roots	5-Caffeoylquinic acid (5-CQA)	46% Ethanol in Water	Accelerated Solvent Extraction (ASE)	107 °C	4.95 ± 0.48	[2] [3] [4]
Forced Chicory Roots	3,5-dicaffeoylquinic acid (3,5-diCQA)	57% Ethanol in Water	Accelerated Solvent Extraction (ASE)	95 °C	5.41 ± 0.79	[2] [3] [4]
Forced Chicory Roots	5-Caffeoylquinic acid (5-CQA)	40% Ethanol in Water	Accelerated Solvent Extraction (ASE)	115 °C	Not specified, but optimized for antioxidant activity	[2] [4]
Blumea aromatica	Caffeoylquinic Acids	L(-)-proline and levulinic acid (NADES)	Not specified	60 °C	Superior to water and 60% ethanol	[5]
Scolymus hispanicus	5-CQA and 3,5-diCQA	Methanol (percentage optimized)	Ultrasound-Assisted Extraction (UAE)	Optimized	Not specified, but methanol %, sample-to-solvent ratio, and pH were most influential	[6]

Artemisia annua industrial extraction remainder	Caffeoylquinic acid	Ethyl acetate:n-butyl alcohol:acetone (1:1:1) at pH 3.0	Ultrasonic leaching	Not specified	3.4g from 100g remainder (purity 54%)	[7]
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Note: The solubility of **1-Caffeoylquinic acid** has been noted in chloroform, dichloromethane, ethyl acetate, DMSO, acetone, methanol, and ethanol.[1][8] Generally, polar solvents are more effective for extracting polar phenolic compounds like caffeoylquinic acids. Aqueous mixtures of ethanol and methanol are frequently used, as the addition of water can help in desorbing the target molecules from the plant matrix.[3]

Experimental Protocols

Below are detailed methodologies for key experiments related to the extraction and quantification of caffeoylquinic acids.

1. Accelerated Solvent Extraction (ASE) of Caffeoylquinic Acids from Forced Chicory Roots[2][3]

- Sample Preparation: Forced chicory roots are dried and ground into a powder.
- Extraction Cell Preparation: A fixed mass of the powdered plant material (e.g., 1.10 g, equivalent to 1 g of dry matter) is mixed with an equal amount of diatomaceous earth and placed in a 100 mL ASE container.
- Solvent System: A mixture of ethanol and water is used as the extraction solvent, with the percentage of ethanol varying (e.g., 0%, 50%, 100%).
- Extraction Parameters:
 - Temperature: Extractions are carried out at different temperatures (e.g., 40, 65, 90, 115, and 140 °C).
 - Preheating: The extraction cell is preheated for a specific duration depending on the target temperature (e.g., 5-7 minutes).

- Extraction Time: A static extraction time of 30 minutes is set to reach equilibrium.
- Post-Extraction: The exact volume of the solvent is determined after extraction. The extracts are then prepared for analysis.

2. Ultrasound-Assisted Extraction (UAE) of Caffeoylquinic Acids from *Scolymus hispanicus*[6]

- Sample and Solvent: A specific amount of the plant sample is mixed with the chosen solvent (e.g., methanol-water mixtures) at a defined sample-to-solvent ratio.
- Extraction Parameters:
 - Solvent Percentage: The percentage of methanol in water is a key variable.
 - Temperature: The extraction is conducted at a controlled temperature.
 - pH: The pH of the solvent is adjusted as it significantly influences extraction efficiency.
 - Ultrasonic Amplitude and Cycle: The power and duration of the ultrasound are set.
- Procedure: The sample and solvent mixture is subjected to ultrasound for a short duration (typically less than 10 minutes).
- Post-Extraction: The extract is filtered through a nylon syringe filter (e.g., 0.22 μm) before analysis.

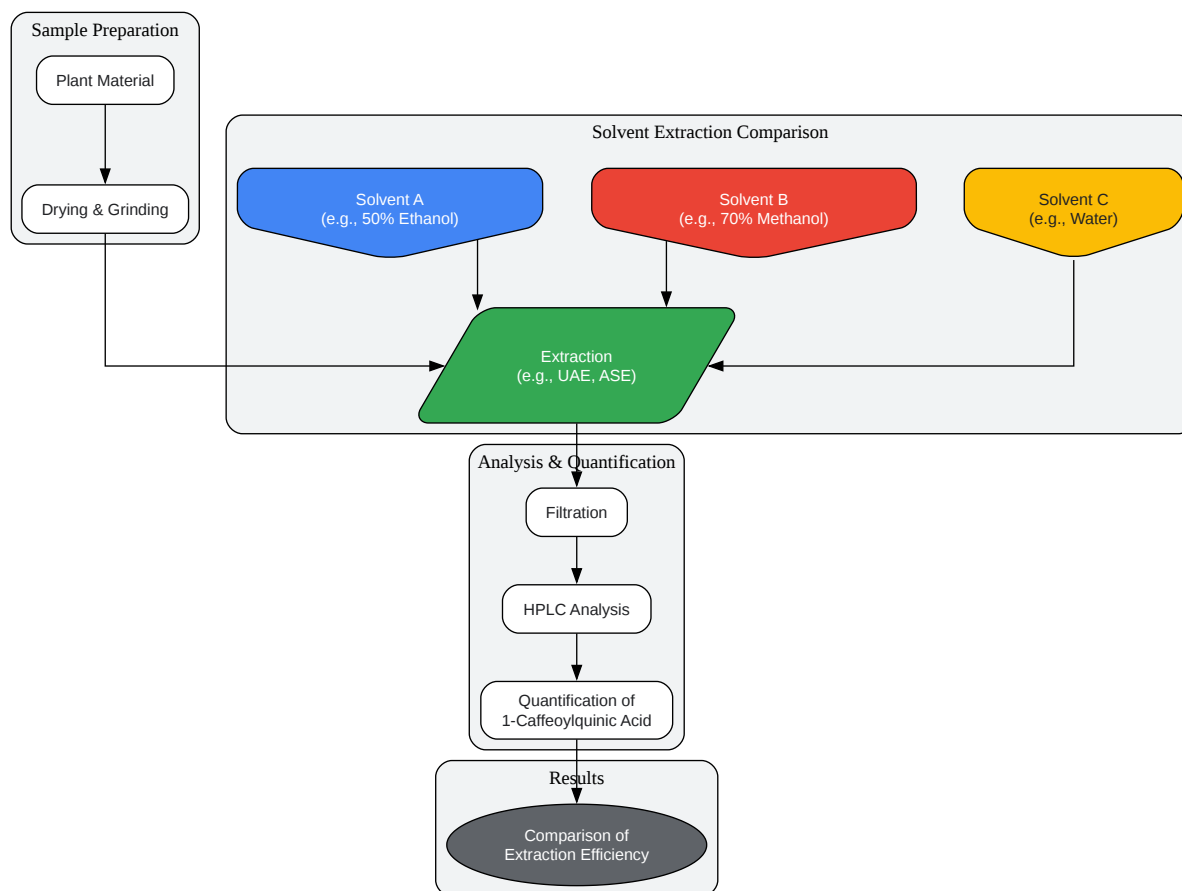
3. Quantification by High-Performance Liquid Chromatography (HPLC)[3][9]

- Sample Preparation: Extracts are typically acidified (e.g., with HCl) to precipitate proteins and then filtered through a 0.20 μm filter.
- Chromatographic System:
 - Column: A C18 column (e.g., Halo AQ-C18) is commonly used.
 - Mobile Phase: A gradient elution is performed using a mixture of an acidic aqueous solution (e.g., 1% formic acid in water, Solvent A) and an organic solvent (e.g., acetonitrile, Solvent B).

- Gradient Example: A typical gradient might be: 0–1 min, 2% B; 1–5.5 min, from 2% to 10% B; 5.5–7 min, from 10% to 15% B; 7–8.5 min, 15% B; 8.5–11 min, from 15% to 25% B; 11–13.5 min, from 25% to 80% B; 13.5–14 min, 80% B; and 14–15 min, from 80% to 2% B.
- Flow Rate: A typical flow rate is 0.8 mL/min.
- Detection: Detection is performed using a UV/Visible or Diode Array Detector at a wavelength where caffeoylquinic acids show maximum absorbance (e.g., 280 nm or 325 nm).
- Quantification: External calibration with a standard of the specific caffeoylquinic acid isomer is used to quantify the amount in the extracts.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for comparing the extraction efficiency of different solvents for **1-Caffeoylquinic acid**.



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Caption: Workflow for comparing solvent extraction efficiency.

In conclusion, the choice of solvent is a critical parameter in the extraction of **1-Caffeoylquinic acid**. While traditional solvents like ethanol and methanol, particularly in aqueous mixtures, have demonstrated high efficiency, emerging green solvents such as Natural Deep Eutectic Solvents (NADES) show significant promise.[5] The optimal extraction conditions, including solvent composition, temperature, and time, should be determined empirically for each specific plant matrix to maximize the yield of the target compound.

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- To cite this document: BenchChem. [Comparing extraction efficiency of different solvents for 1-Caffeoylquinic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1247766#comparing-extraction-efficiency-of-different-solvents-for-1-caffeoylquinic-acid]

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